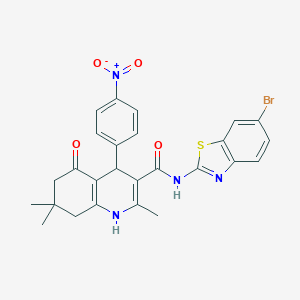
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is in the field of cancer research. Several studies have demonstrated that N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Mécanisme D'action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. One of the primary targets of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to exhibit several biochemical and physiological effects in animal models. In addition to its anti-cancer activity, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is stable and can be easily synthesized in large quantities. However, one of the limitations of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for the research of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential direction is the development of more potent derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify additional targets of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in humans and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a promising compound that has demonstrated potent anti-cancer activity and several other biochemical and physiological effects. Although further research is needed to fully understand the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to evaluate its potential as a therapeutic agent, the current evidence suggests that this compound has significant potential for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that includes the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2,7,7-trimethyl-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in high purity.
Propriétés
Nom du produit |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C26H23BrN4O4S |
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrN4O4S/c1-13-21(24(33)30-25-29-17-9-6-15(27)10-20(17)36-25)22(14-4-7-16(8-5-14)31(34)35)23-18(28-13)11-26(2,3)12-19(23)32/h4-10,22,28H,11-12H2,1-3H3,(H,29,30,33) |
Clé InChI |
TYOXGFXUNWOYIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)








![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)